molecular formula C11H15FO B1526893 1-(4-Fluorophenyl)-3-methylbutan-2-ol CAS No. 1181600-74-7

1-(4-Fluorophenyl)-3-methylbutan-2-ol

Cat. No.: B1526893
CAS No.: 1181600-74-7
M. Wt: 182.23 g/mol
InChI Key: NNBGDPFCOXYGCK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbutan-2-ol is an organic compound characterized by a fluorophenyl group attached to a butan-2-ol structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized through a Grignard reaction, where 4-fluorophenyl magnesium bromide reacts with acetone in the presence of a suitable catalyst.

  • Reduction of Ketones: Another method involves the reduction of 1-(4-fluorophenyl)butan-2-one using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.

  • Continuous Flow Process: Some manufacturers may use a continuous flow process to increase production efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form 1-(4-fluorophenyl)butan-2-one.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-fluorophenyl)butan-2-one

  • Reduction: 1-(4-fluorophenyl)butan-2-ol (the starting compound)

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-Fluorophenyl)-3-methylbutan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions within the cell .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Related compounds have shown varying effects at different dosages

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Related compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the design of bioactive compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)-3-methylbutan-2-ol: Similar structure but different position of the fluorine atom.

  • 1-(4-Fluorophenyl)-2-methylbutan-3-ol: Different position of the hydroxyl group.

  • 1-(4-Chlorophenyl)-3-methylbutan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGDPFCOXYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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